4-[4-[2-Hydroxyethyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one
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Overview
Description
4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydroxyethyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dihydrophthalazinone core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The hydroxyethyl and methylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, while the hydroxyethyl and methylamino groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid
- N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
Uniqueness
4-{4-[(2-HYDROXYETHYL)(METHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups and its dihydrophthalazinone core. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
CAS No. |
673443-10-2 |
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Molecular Formula |
C18H18N4O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[4-[2-hydroxyethyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C18H18N4O4/c1-20(9-10-23)15-8-7-12(11-16(15)22(25)26)17-13-5-3-4-6-14(13)18(24)21(2)19-17/h3-8,11,23H,9-10H2,1-2H3 |
InChI Key |
AVERNXFAFGEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N(C)CCO)[N+](=O)[O-] |
solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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